

In-Depth Technical Guide: 3-(Bromomethyl)benzamide (CAS No. 509073-67-0)

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Compound of Interest

Compound Name: 3-(Bromomethyl)benzamide

Cat. No.: B1330484

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzamide is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromomethyl group and a benzamide moiety, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-(Bromomethyl)benzamide**, with a focus on its emerging role in the development of targeted cancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(Bromomethyl)benzamide** is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
CAS Number	509073-67-0	N/A
Molecular Formula	C ₈ H ₈ BrNO	[1] [2]
Molecular Weight	214.06 g/mol	[1] [2]
Appearance	White to off-white solid	N/A
Melting Point	Not reported	N/A
Boiling Point	Not reported	N/A
Solubility	Soluble in organic solvents such as dichloromethane, chloroform, and methanol.	N/A
InChI Key	ORRDZVRYRNYLMB-UHFFFAOYSA-N	N/A
SMILES	NC(=O)c1cccc(CBr)c1	N/A

Synthesis and Experimental Protocols

The primary route for the synthesis of **3-(Bromomethyl)benzamide** involves the radical bromination of the corresponding methyl-substituted precursor, 3-methylbenzamide. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

General Experimental Protocol: Benzylic Bromination of 3-Methylbenzamide

This protocol is based on established methods for benzylic bromination and is expected to yield the desired product.

Materials:

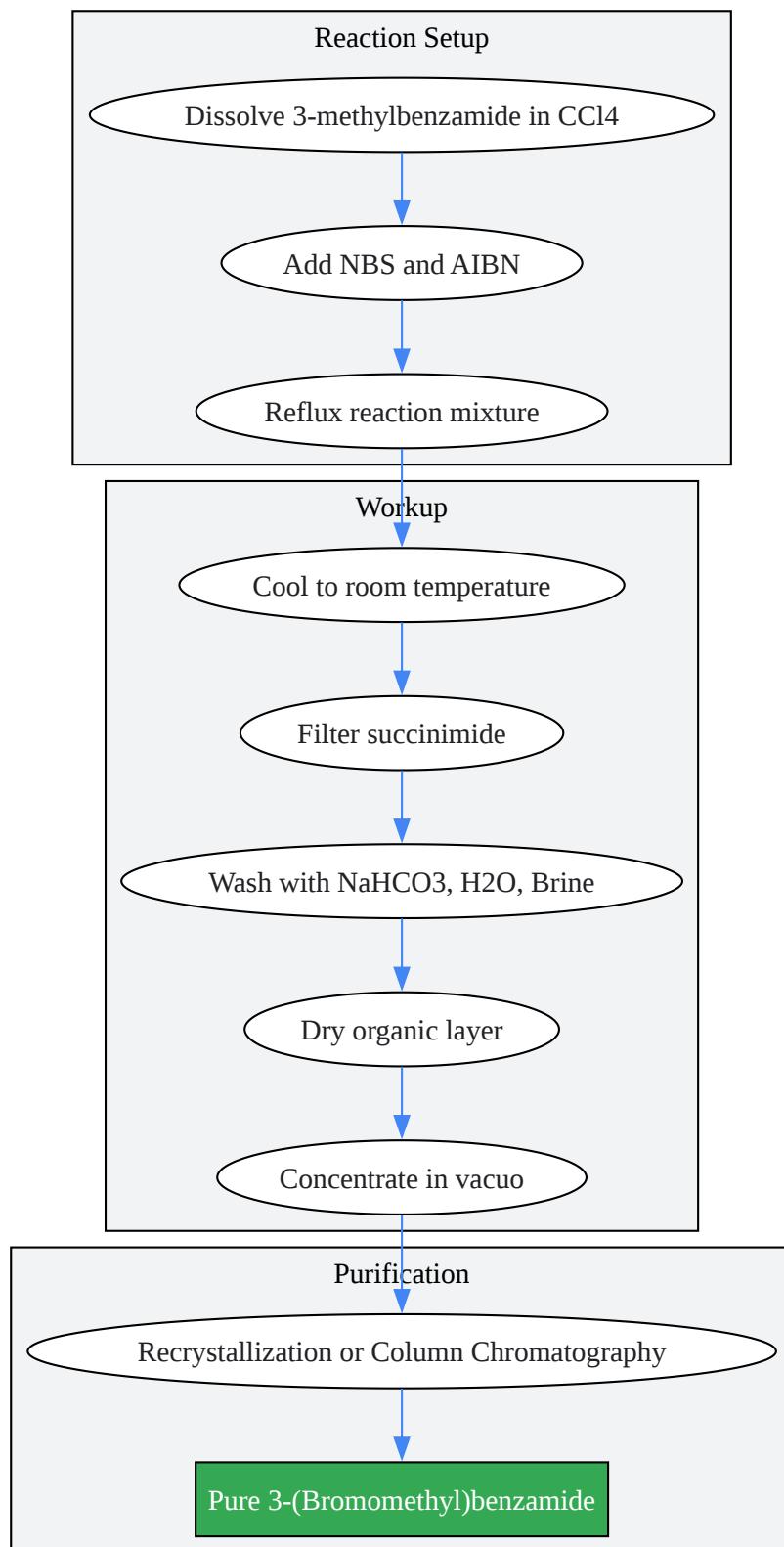
- 3-Methylbenzamide
- N-Bromosuccinimide (NBS)

- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzamide (1 equivalent) in a suitable solvent such as carbon tetrachloride.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or BPO to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure **3-(Bromomethyl)benzamide**.

Experimental Workflow

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A generalized workflow for the synthesis of **3-(Bromomethyl)benzamide**.

Applications in Drug Discovery and Development

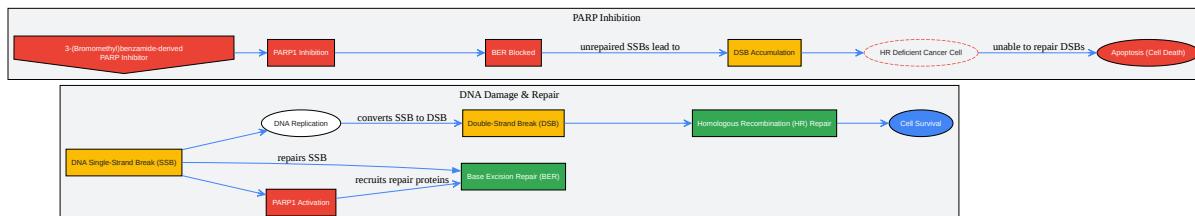
The primary application of **3-(Bromomethyl)benzamide** in drug discovery is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain cancer cells.

Role as a Precursor to PARP Inhibitors

Benzamide and its derivatives are known to mimic the nicotinamide portion of the NAD⁺ cofactor, which is the substrate for PARP enzymes. This allows them to act as competitive inhibitors. The bromomethyl group in **3-(Bromomethyl)benzamide** provides a reactive handle for further chemical modifications, enabling the construction of more complex molecules with enhanced potency and selectivity for PARP enzymes.

PARP Inhibition Signaling Pathway

PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in genes involved in homologous recombination (HR) repair of double-strand DNA breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.

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Mechanism of action of PARP inhibitors derived from **3-(Bromomethyl)benzamide**.

Safety and Handling

3-(Bromomethyl)benzamide is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Conclusion

3-(Bromomethyl)benzamide is a key chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of PARP inhibitors for cancer therapy. Its versatile reactivity allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and biological applications is crucial for its effective utilization in research and development.

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References

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